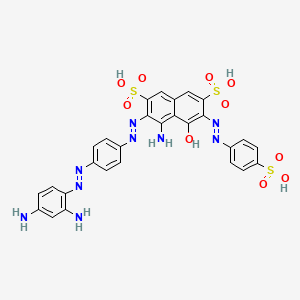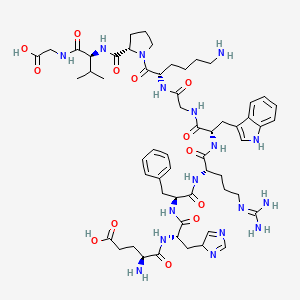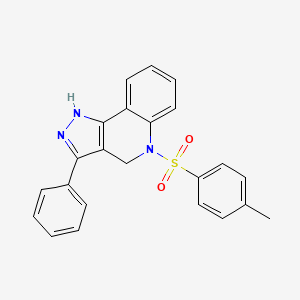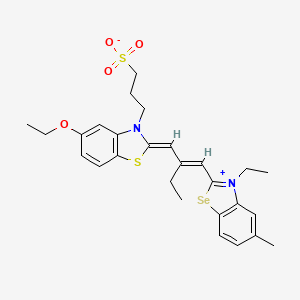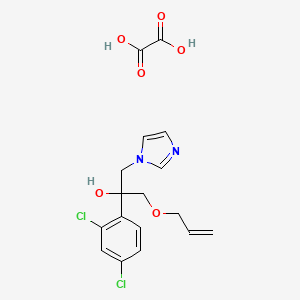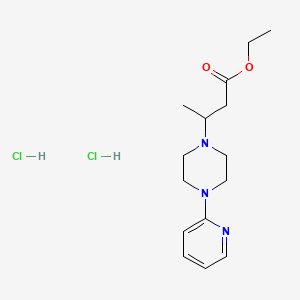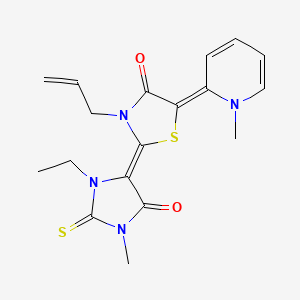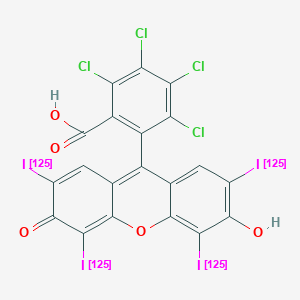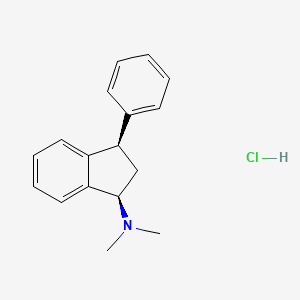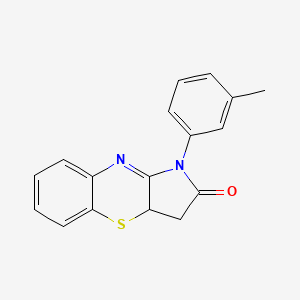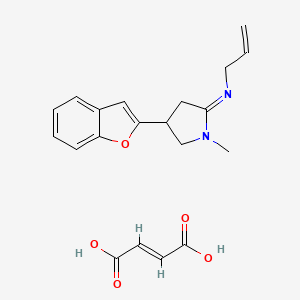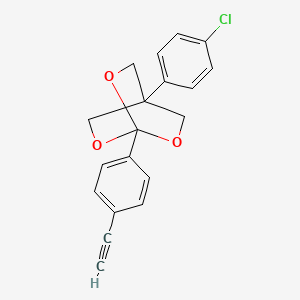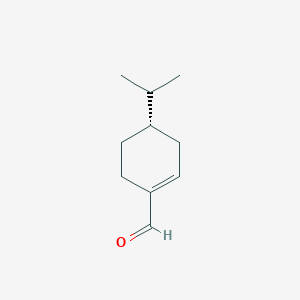
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its cyclohexene ring structure with an isopropyl group and an aldehyde functional group.
Métodos De Preparación
The synthesis of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, (4S)- can be achieved through various synthetic routes. One common method involves the oxidation of p-menthane derivatives. Industrial production methods often utilize catalytic processes to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, (4S)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming various derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, (4S)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, (4S)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to the compound’s biological activities .
Comparación Con Compuestos Similares
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, (4S)- can be compared with other similar compounds such as:
Perillaldehyde: Another cyclohexene derivative with similar structural features but different functional groups.
Citral: A compound with a similar aldehyde group but a different ring structure.
Menthone: A related compound with a ketone functional group instead of an aldehyde.
These comparisons highlight the unique structural and functional properties of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, (4S)-, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
23963-70-4 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(4S)-4-propan-2-ylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7-8,10H,4-6H2,1-2H3/t10-/m1/s1 |
Clave InChI |
AEVLWICMAHGAMS-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)[C@H]1CCC(=CC1)C=O |
SMILES canónico |
CC(C)C1CCC(=CC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


